2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine
CAS No.: 30894-60-1
Cat. No.: VC17577402
Molecular Formula: C6H7Cl2N3S
Molecular Weight: 224.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30894-60-1 |
|---|---|
| Molecular Formula | C6H7Cl2N3S |
| Molecular Weight | 224.11 g/mol |
| IUPAC Name | 2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C6H7Cl2N3S/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3 |
| Standard InChI Key | XPBYMVFXDJZOAW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)SC1=NC(=NC(=N1)Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
2,4-Dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine (molecular formula: C₆H₇Cl₂N₃S) features a symmetric 1,3,5-triazine ring with two chlorine atoms and one propan-2-ylsulfanyl (-S-C(CH₃)₂) substituent. The triazine core adopts a planar configuration, with electronegative chlorine atoms at positions 2 and 4 influencing the compound’s reactivity and stability . The propan-2-ylsulfanyl group introduces steric bulk and moderate lipophilicity, which may enhance solubility in organic solvents compared to purely chlorinated triazines .
Table 1: Key Structural Parameters
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of 2,4-dichloro-6-propan-2-ylsulfanyl-1,3,5-triazine likely follows nucleophilic aromatic substitution (NAS) reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This methodology is well-established for introducing diverse substituents to the triazine ring .
Proposed Synthesis Route:
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Step 1: React cyanuric chloride with propan-2-ylthiol in an anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C to minimize polysubstitution.
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Step 2: Introduce a base (e.g., triethylamine) to scavenge HCl generated during the reaction .
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Step 3: Isolate the product via filtration or extraction, followed by recrystallization for purification.
This route parallels methods used to synthesize 2,4-dichloro-6-morpholino-1,3,5-triazine and 2,4-dichloro-6-hydroxy-1,3,5-triazine sodium salt , where selective substitution at the 6-position is achieved under controlled conditions.
Reaction Kinetics and Byproducts
The reactivity of cyanuric chloride decreases with each substitution due to reduced electron deficiency. The first substitution (at position 6) occurs rapidly at low temperatures, while subsequent substitutions require higher temperatures . Byproducts such as 2,4,6-tris(propan-2-ylsulfanyl)-1,3,5-triazine may form if stoichiometry or temperature control is inadequate.
Physicochemical Properties
Thermal Stability
Chlorinated triazines generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C . The propan-2-ylsulfanyl group may slightly lower thermal stability compared to purely chlorinated analogs due to the labile C-S bond .
Solubility and Partitioning
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Solubility in Water: Low (<0.1 g/L at 25°C), consistent with hydrophobic triazine derivatives .
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Organic Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in chlorinated solvents (e.g., chloroform) .
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LogP (Octanol-Water): Estimated at 2.5–3.0, indicating moderate lipophilicity .
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